molecular formula C21H24N2O3 B2374317 N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 898423-70-6

N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide

Cat. No. B2374317
CAS RN: 898423-70-6
M. Wt: 352.434
InChI Key: JDECCZMZYNWENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also contains a sulfonyl group (-SO2-), an amide group (-CONH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, amide group, sulfonyl group, and chlorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the sulfonyl and amide groups could potentially allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thiophene derivatives, showing the diverse approaches and applications of these compounds:

  • Bhattacharjee, Saravanan, and Mohan (2011) detailed the synthesis and CNS depressant activity analysis of Schiff bases derived from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, demonstrating the compound's potential in neurological research (Bhattacharjee, Saravanan, & Mohan, 2011).

  • Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized and characterized antimicrobial Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, contributing to antimicrobial research (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antimicrobial Activity

Research on thiophene derivatives often explores their potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents:

  • Prasad, Angothu, Latha, and Nagulu (2017) discussed the synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity, highlighting their significance in drug discovery and microbial resistance studies (Prasad, Angothu, Latha, & Nagulu, 2017).

Material Science Applications

Thiophene derivatives also find applications in material science, such as in the development of new dyes and polymers:

  • Iyun, Bello, Abayeh, Jauro, and Shode (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers, showing the compound's utility in textile engineering (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve optimizing its synthesis, improving its efficacy, and reducing any potential side effects .

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-8-9-18(14-20(17)23)22-21(25)12-7-16-5-10-19(26-2)11-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDECCZMZYNWENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.